N-(4-ethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-(4-ethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a benzamide structure containing a 1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with an appropriate benzoyl chloride derivative to form N-(4-ethoxyphenyl)benzamide.
Introduction of the Triazole Ring: The intermediate N-(4-ethoxyphenyl)benzamide is then subjected to a cyclization reaction with hydrazine and an appropriate aldehyde or ketone to introduce the 1,2,4-triazole ring, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The ethoxy group or other substituents on the phenyl ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)benzamide: Contains a chlorine atom instead of an ethoxy group.
N-(4-fluorophenyl)-3-(1,2,4-triazol-4-yl)benzamide: Contains a fluorine atom instead of an ethoxy group.
Uniqueness
N-(4-ethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The ethoxy group may enhance the compound’s solubility, stability, or interaction with specific molecular targets compared to its analogs.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-2-23-16-8-6-14(7-9-16)20-17(22)13-4-3-5-15(10-13)21-11-18-19-12-21/h3-12H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJLFMHFAMPMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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